Welcome to the BenchChem Online Store!
molecular formula C18H18F3NO B8578671 1-(1-Phenylethyl)-3-[4-(trifluoromethyl)phenoxy]azetidine CAS No. 82622-32-0

1-(1-Phenylethyl)-3-[4-(trifluoromethyl)phenoxy]azetidine

Cat. No. B8578671
M. Wt: 321.3 g/mol
InChI Key: KREBLOCVWXDWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04571393

Procedure details

The maleate salt of 1-(α-methylbenzyl)-3-hydroxyazetidine (78.6 g., 0.20 mole) was partitioned between benzene and dilute sodium hydroxide, the benzene layer dried, filtered, and concentrated at reduced pressure. The residue was dissolved in 100 ml. of dry dimethylformamide and added at a rapid dropwise rate, to a stirring suspension of 10.1 g. (0.22 mole) of sodium hydride (50% in mineral oil) in 150 ml. of dry dimethylformamide at 90° C. The solution was heated at 90° C. for one hour and then treated dropwise with 32.0 g. (0.20 mole) of 4-trifluoromethylfluorobenzene. The solution was refluxed for three hours. The cooled solution was partitioned between water and isopropyl ether, and the ether layer extracted with dilute hydrochloric acid. The aqueous acid layer was made basic with concentrated sodium hydroxide and ice, and extracted with isopropyl ether. The ether layer was concentrated and the residue distilled at 150°-160° C./0.2 mm. to give 25.6 g of product.
[Compound]
Name
maleate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
78.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.22 mol
Type
reactant
Reaction Step Two
Quantity
0.2 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([N:9]1[CH2:12][CH:11]([OH:13])[CH2:10]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[OH-].[Na+].[H-].[Na+].[F:18][C:19]([F:28])([F:27])[C:20]1[CH:25]=[CH:24][C:23](F)=[CH:22][CH:21]=1>CN(C)C=O.C1C=CC=CC=1>[CH3:1][CH:2]([N:9]1[CH2:12][CH:11]([O:13][C:23]2[CH:24]=[CH:25][C:20]([C:19]([F:28])([F:27])[F:18])=[CH:21][CH:22]=2)[CH2:10]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:1.2,3.4|

Inputs

Step One
Name
maleate salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
78.6 g
Type
reactant
Smiles
CC(C1=CC=CC=C1)N1CC(C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0.22 mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.2 mol
Type
reactant
Smiles
FC(C1=CC=C(C=C1)F)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the benzene layer dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 100 ml
ADDITION
Type
ADDITION
Details
of dry dimethylformamide and added at a rapid dropwise rate, to a stirring suspension of 10.1 g
CUSTOM
Type
CUSTOM
Details
at 90° C
ADDITION
Type
ADDITION
Details
treated dropwise with 32.0 g
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The cooled solution was partitioned between water and isopropyl ether
EXTRACTION
Type
EXTRACTION
Details
the ether layer extracted with dilute hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with isopropyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The ether layer was concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled at 150°-160° C./0.2 mm

Outcomes

Product
Name
Type
product
Smiles
CC(C1=CC=CC=C1)N1CC(C1)OC1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 25.6 g
YIELD: CALCULATEDPERCENTYIELD 39.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.